![molecular formula C17H18N4O2 B7552934 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide](/img/structure/B7552934.png)
2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide, also known as CTI-01, is a chemical compound that has been of significant interest in scientific research due to its potential applications in the field of medicine.
作用機序
The mechanism of action of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes involved in inflammatory processes and cancer cell growth. Specifically, 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammatory cytokines, and protein kinase B (Akt), a signaling pathway involved in cancer cell survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has anti-inflammatory effects, as evidenced by its ability to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for preventing the growth and spread of cancer.
実験室実験の利点と制限
One of the advantages of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide is its specificity for PDE4 and Akt, which makes it a potentially useful tool for studying the role of these enzymes in inflammatory and cancer-related processes. Additionally, 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to have low toxicity in preclinical studies, which suggests that it may be a safe and effective therapeutic agent. However, one limitation of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide. One area of interest is the development of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide as a therapeutic agent for IBD and other inflammatory conditions. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide and to determine its potential as an anticancer agent. Finally, research on the pharmacokinetics and pharmacodynamics of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide may provide valuable insights into its potential clinical applications.
合成法
The synthesis of 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide involves the reaction of 2-cyanophenol and 1-methyl-4,5,6,7-tetrahydroindazole-4-carboxylic acid with the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain a white solid.
科学的研究の応用
2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory properties and has been tested in preclinical studies for its efficacy in treating inflammatory bowel disease (IBD). Additionally, 2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide has been shown to have potential as an anticancer agent, with studies indicating that it can induce apoptosis in cancer cells.
特性
IUPAC Name |
2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-21-15-7-4-6-14(13(15)10-19-21)20-17(22)11-23-16-8-3-2-5-12(16)9-18/h2-3,5,8,10,14H,4,6-7,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFOISMGMJAABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)NC(=O)COC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyanophenoxy)-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。